molecular formula C13H14O3 B7771534 7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one CAS No. 19491-93-1

7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one

Cat. No.: B7771534
CAS No.: 19491-93-1
M. Wt: 218.25 g/mol
InChI Key: HKJUWQFMRNKNAF-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method includes the condensation of phenols with β-keto esters in the presence of acid catalysts. For instance, the condensation of 4-methyl-7-hydroxycoumarin with propyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 6 and 8 positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: Known for its choleretic properties and used in the treatment of bile duct disorders.

    4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer activity, particularly against breast cancer cells.

    7-Hydroxymethyl carbamate: Studied for its antibacterial and antioxidant properties.

Uniqueness

7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one stands out due to its unique propyl substitution at the 3-position, which can enhance its biological activity and specificity compared to other coumarin derivatives. This structural modification can lead to improved pharmacokinetic properties and targeted therapeutic effects .

Properties

IUPAC Name

7-hydroxy-4-methyl-3-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h5-7,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJUWQFMRNKNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418752
Record name 7-hydroxy-4-methyl-3-propylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19491-93-1
Record name 7-hydroxy-4-methyl-3-propylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This was prepared from 9 (1.72 g) in a similar manner to the preparation of 3. The yellow/brown crude product that obtained was fractionated by flash chromatography (chloroform/acetone, 20:1 to 1:1 gradient). The product that isolated was further purified by recrystallisation from ethyl acetate/hexane (2:3) to give 10 as creamy crystals (813 mg, 3.73 mmol, ca. 37%); mp 160-173° C. [Lit. [73] 171-173° C. (aq. ethanol)]; δH (400 MHz, DMSO-d6) 0.92 (3H, t, J=7.3 Hz, CH3), 1.45 (2H, sextet, J=7.5 Hz, —CH2CH2CH3), 2.36 (3H, s, C4-CH3), 2.51 (2H, t, J=7.7 Hz, —CH2CH2CH3), 6.67 (1H, d, J=2.4 Hz, C8-H), 6.79 (1H, dd, J=2.4 and 8.4 Hz, C6-H), 7.60 (1H, d, J=8.8 Hz, C5-H) and 10.38 (1H, br s, exchanged with D2O, OH); MS (FAB+) m/z (rel. intensity) 437.2[10, (2M+H)+], 219.2[100, (M+H)+]; MS (FAB−) m/z (rel. intensity) 435.2[12, (2M−H)−], 371.1[15, (M+NBA)−], 217.1[100, (M−H)−]; HRMS (FAB+) m/z 219.10300 [(M+H)+], calcd for C13H15O3 219.10212. Found: C, 71.7; H, 6.49; C13H14O3 requires C, 71.53; H, 6.47%.
Name
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
chloroform acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one
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7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one
Reactant of Route 5
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one
Reactant of Route 6
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one

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